molecular formula C12H17FN4O2 B12231703 4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-carboxamide

4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B12231703
M. Wt: 268.29 g/mol
InChI Key: CRFMVYLOMYLLKH-UHFFFAOYSA-N
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Description

4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group and a fluoropyrimidine moiety, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-carboxamide typically involves the reaction of 5-fluoropyrimidine with N,N-dimethylpiperidine-1-carboxamide under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluoropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: H₂O₂ in an acidic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: K₂CO₃ in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-carboxamide is unique due to its specific combination of a piperidine ring and a fluoropyrimidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H17FN4O2

Molecular Weight

268.29 g/mol

IUPAC Name

4-(5-fluoropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-carboxamide

InChI

InChI=1S/C12H17FN4O2/c1-16(2)12(18)17-5-3-10(4-6-17)19-11-14-7-9(13)8-15-11/h7-8,10H,3-6H2,1-2H3

InChI Key

CRFMVYLOMYLLKH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)F

Origin of Product

United States

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